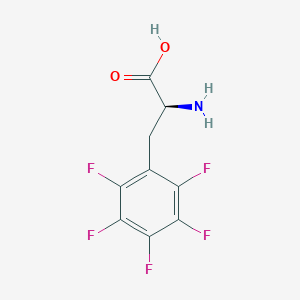

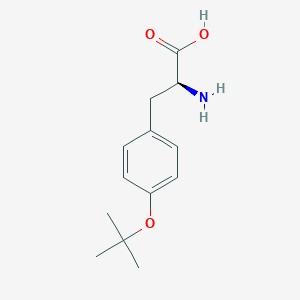

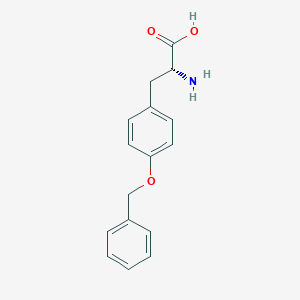

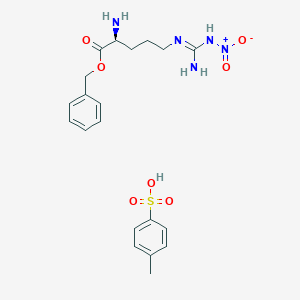

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Übersicht

Beschreibung

“®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is an alanine derivative . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as dicyclohexyl-carbodiimide and 4-dimethylaminopyridine . The Hell–Volhard–Zelinskii reaction, which involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia, is one of the oldest methods of α-amino acid synthesis .Molecular Structure Analysis

The molecular formula of “®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is C11H13NO4 .Chemical Reactions Analysis

The carboxylate first adds to a P═O P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group . Nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2) .Physical And Chemical Properties Analysis

The compound is a white to yellow crystal or powder . It has a molecular weight of 315.33 . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Scientific Field

The field of application for Z-D-Dap-OH is Biochemistry , specifically in the area of Peptide Synthesis .

Application Summary

Z-D-Dap-OH is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are a fundamental component of cells that carry out important biological functions and are used in the study of protein structure and function .

Methods of Application

The compound is used in the creation of peptides through a process known as peptide synthesis, which is typically carried out by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another .

Results or Outcomes

The result of this process is a peptide, a short chain of amino acids, which can be used in the study of protein structure and function . The specific results or outcomes would depend on the particular peptide being synthesized and its intended use .

Peptide synthesis is a broad field with numerous applications, including the study of protein structure and function, the synthesis of bioactive peptides for use in pharmaceuticals, and the development of new materials and technologies. The specific applications would depend on the particular peptides being synthesized and their intended uses .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426205 | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid | |

CAS RN |

62234-37-1 | |

| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.